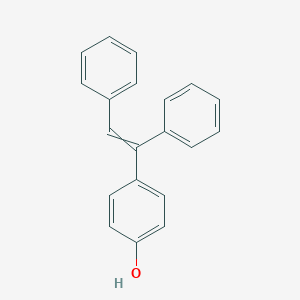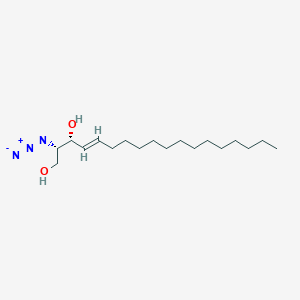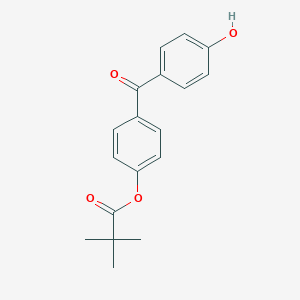
Octyl Maleimide
概要
説明
Octyl Maleimide is a compound with the molecular formula C12H19NO2 . It is used in various applications due to its versatile nature. In organic synthesis, Octyl Maleimide facilitates the formation of covalent bonds between molecules, enabling the construction of complex molecular structures .
Synthesis Analysis
The synthesis of Octyl Maleimide involves a three-step procedure. This includes Diels–Alder condensation of maleic anhydride with furane, formation of N-substituted imide upon reaction with appropriate diamine, and a final retro Diels–Alder regeneration of the maleic carbon–carbon double bond . Another method involves reacting an amino-modified DNA with a heterobifunctional linker containing an activated ester and a maleimide .
Molecular Structure Analysis
The molecular structure of Octyl Maleimide is characterized by a molecular weight of 209.28 g/mol . The IUPAC name is 1-octylpyrrole-2,5-dione . The InChI string is InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 .
Chemical Reactions Analysis
Maleimides, including Octyl Maleimide, have been extensively used as coupling partners for various organic molecules. They are known for their synthetic accessibility, excellent reactivity, and practicability . They are often used in bioconjugation strategies, allowing for the formation of robust bioconjugate linkages .
Physical And Chemical Properties Analysis
Octyl Maleimide has a molecular weight of 209.28 g/mol . It has a XLogP3 value of 3.8, indicating its lipophilicity . It has no hydrogen bond donor count, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 7 . The topological polar surface area is 37.4 Ų .
科学的研究の応用
Antibacterial Activity
Maleimides, including Octyl Maleimide, have shown positive results in biological activities, demonstrating antimicrobial therapeutic potential . They have surpassed expectations in relation to certain drugs used in the market . The synthesized compounds were identified by 1H and 13C nuclear magnetic resonance, mass spectroscopy and antibacterial activity was analyzed .
Conjugation with Other Molecules
Maleimides are versatile for conjugation with other molecules . In a study, a maleimide platform was obtained with different functional groups . These molecules showed synthesis yields (90%) and the activity was superior to the antibiotic streptomycin .
Organic Luminophores
Maleimide-based luminophores bearing conjugated units are attracting intensive scientific interest as organic luminophores . They have excellent light emission properties and wide applications . A series of amino-aryl-maleimide luminophores were synthesized by Suzuki–Miyaura coupling .
Aggregation-Induced Emission Enhancement (AIEE)
The synthesized amino-aryl-maleimide luminophores show yellowish-green emission, and the emission maximum wavelength is from 534 nm to 547 nm . The emission intensity in the solid state is stronger than that in solution with aggregation-induced emission enhancement (AIEE) .
Solvatochromic Fluorescence
The amino-aryl-maleimide luminophores respond to the increasing polarity of various solvents and show a positive solvatochromic fluorescence .
Synthesis of Polymers
Maleimides were converted to adducts through Diels–Alder reactions by reacting with cyclopentadiene or furan . These adducts were generated to the corresponding polymers via ring-opening metathesis polymerization .
作用機序
Target of Action
Octyl Maleimide, a subclass of cyclic imides known as maleimides , primarily targets cysteine residues in proteins . This is due to the high reactivity of maleimides with thiols, which are present in cysteine residues . The maleimide moiety is relatively stable to degradation, allowing for efficient and site-selective modification of these residues .
Mode of Action
The mode of action of Octyl Maleimide involves a simple, rapid reaction between a thiol (from the cysteine residue) and a maleimide to generate a thiosuccinimide product . This reaction, known as the thiol-Michael addition or the thiol-maleimide reaction, is highly efficient and chemoselective for thiols . The high reactivity of the olefin in maleimides is primarily due to the ring strain arising from bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
It has been suggested that n-substituted maleimides, such as octyl maleimide, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that Octyl Maleimide may have potential applications in antifungal therapies.
Pharmacokinetics
It is known that the maleimide group is relatively stable, which could potentially enhance the bioavailability of octyl maleimide
Result of Action
The result of Octyl Maleimide’s action is primarily observed in its antimicrobial activity. Studies have shown that maleimides have obtained positive results in biological activities, showing antimicrobial, analgesic, and antifungal therapeutic potential . Specifically, maleimides have shown superior activity to certain antibiotics, such as streptomycin .
Action Environment
The action of Octyl Maleimide is influenced by the pH of the environment. At pH 7.0, the reaction rate of maleimide with thiols is about 1,000 times faster than the reaction rate of maleimide with amines . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . This suggests that the efficacy and stability of Octyl Maleimide could be influenced by the pH of the environment.
Safety and Hazards
将来の方向性
Recent studies suggest that maleimide chemistry, including Octyl Maleimide, is attracting much attention in recent years . Maleimide core moieties are present in various natural products and pharmaceuticals . These derivatives can be readily modified into biologically important compounds . This opens up new avenues for future drug development .
Relevant Papers
The paper “Bioconjugation with Maleimides: A Useful Tool for Chemical Biology” discusses the major progress and mechanistic investigations on Heck-type reaction/cyclization of maleimides with organic molecules . Another paper titled “Maleimide Chemistry: Enabling the Precision Polymer Synthesis” presents a compilation of the main characteristics of maleimide chemistry in developing the precisely controlled polymers .
特性
IUPAC Name |
1-octylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-91-0 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60333583 | |
| Record name | Octyl Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl Maleimide | |
CAS RN |
4080-76-6 | |
| Record name | Octyl Maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []
A: Octyl Maleimide (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]
A: Octyl Maleimide plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between Octyl Maleimide and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []
A: Research shows that Octyl Maleimide can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, Octyl Maleimide spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the Octyl Maleimide and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)
![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)
![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B16100.png)




